molecular formula C13H11NO2 B1667720 Balazipone CAS No. 137109-71-8

Balazipone

Cat. No.: B1667720
CAS No.: 137109-71-8
M. Wt: 213.23 g/mol
InChI Key: WXGVASWIUBFCHW-UHFFFAOYSA-N
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Description

Balazipone: is a small molecule drug initially developed by Orion Oyj. It has a molecular formula of C13H11NO2 and a molecular weight of 213.2319. The compound was primarily investigated for its potential therapeutic applications in digestive system disorders, specifically Crohn’s disease .

Preparation Methods

The synthetic routes and reaction conditions for Balazipone are not extensively documented in publicly available sources. typical synthetic methods for similar small molecule drugs involve multi-step organic synthesis, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Balazipone, like many organic compounds, can undergo various types of chemical reactions:

    Oxidation: This reaction involves the loss of electrons from this compound, potentially forming oxidized derivatives.

    Reduction: The gain of electrons, leading to reduced forms of the compound.

    Substitution: Replacement of one functional group with another, which can be facilitated by reagents such as halogens or nucleophiles.

    Hydrolysis: Reaction with water, breaking down the compound into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Balazipone has been explored for various scientific research applications:

Mechanism of Action

The exact mechanism of action of Balazipone is not fully elucidated. it is believed to interact with specific molecular targets and pathways involved in digestive system disorders. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in inflammatory processes.

Comparison with Similar Compounds

Balazipone can be compared with other small molecule drugs used for similar therapeutic purposes. Some similar compounds include:

    Mesalamine: Used to treat inflammatory bowel disease.

    Sulfasalazine: Another drug used for treating Crohn’s disease and ulcerative colitis.

    Azathioprine: An immunosuppressive drug used in the management of autoimmune diseases.

This compound’s uniqueness lies in its specific molecular structure and potential mechanism of action, which may offer distinct advantages or disadvantages compared to these similar compounds.

Properties

CAS No.

137109-71-8

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-(2-acetyl-3-oxobut-1-enyl)benzonitrile

InChI

InChI=1S/C13H11NO2/c1-9(15)13(10(2)16)7-11-4-3-5-12(6-11)8-14/h3-7H,1-2H3

InChI Key

WXGVASWIUBFCHW-UHFFFAOYSA-N

SMILES

CC(=O)C(=CC1=CC(=CC=C1)C#N)C(=O)C

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)C#N)C(=O)C

Appearance

Solid powder

Key on ui other cas no.

137109-71-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Balazipone;  UNII-GLI733V999;  Balazipone [INN]; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-cyanobenzaldehyde (2,62 g) was condenced with 2,4-pentanedione (3,0 g) in 2-propanol (10 ml) in the presence of ammonium acetate. Mp 63°-64° C., yield 1,27 g (30%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balazipone

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